Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate

Catalog No.
S14153855
CAS No.
M.F
C14H18O5
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate

Product Name

Tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate

IUPAC Name

tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-12(16)9-18-13-10(8-15)6-5-7-11(13)17-4/h5-8H,9H2,1-4H3

InChI Key

BHGCBIJEENWXDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=CC=C1OC)C=O

Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a methoxy-substituted phenoxy moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and biological properties. The molecular formula for this compound is C13H16O5C_{13}H_{16}O_5, and it features a tert-butyl ester linked to a phenoxyacetate structure.

  • Oxidation: The formyl group can be oxidized to form a corresponding carboxylic acid using reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
  • Reduction: The formyl group can also be reduced to an alcohol with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing it to be replaced by other nucleophiles under basic conditions.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

The synthesis of tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate typically involves the following steps:

  • Starting Material: The synthesis begins with 2-hydroxy-6-methoxybenzaldehyde.
  • Esterification: The hydroxyl group of 2-hydroxy-6-methoxybenzaldehyde is esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
  • Reaction Conditions: This reaction is generally carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction.

For industrial production, methods may be optimized for large-scale synthesis, often employing continuous flow reactors and automated systems to enhance yield and purity.

Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate has potential applications in:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Due to its structural features, it may be explored for developing new therapeutic agents targeting specific biological pathways.

While specific interaction studies on tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate are sparse, compounds with similar structural motifs have been investigated for their interactions with enzymes and receptors. Such studies typically involve evaluating binding affinities and inhibitory effects on target enzymes, which could provide insights into the compound's potential pharmacological activities.

Several compounds share structural similarities with tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2-(2-hydroxy-6-methoxyphenoxy)acetateHydroxyl group instead of formylPotential for hydrogen bonding
Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetateDifferent position of methoxy groupVariation in reactivity due to substitution pattern
Tert-butyl 2-(4-hydroxy-6-methoxyphenoxy)acetateHydroxyl instead of formyl at different positionDifferent biological activity profile

Uniqueness

Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate is unique due to the combination of both a formyl group and a methoxy group on the phenoxyacetic acid backbone. This distinct arrangement allows for diverse chemical transformations and potential interactions that may not be present in its analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

266.11542367 g/mol

Monoisotopic Mass

266.11542367 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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